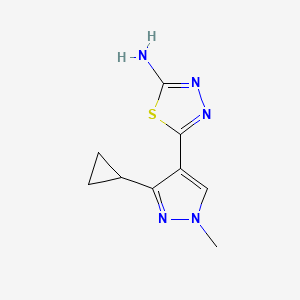

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

CAS No.: 1946822-51-0

Cat. No.: VC4651564

Molecular Formula: C9H11N5S

Molecular Weight: 221.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946822-51-0 |

|---|---|

| Molecular Formula | C9H11N5S |

| Molecular Weight | 221.28 |

| IUPAC Name | 5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12) |

| Standard InChI Key | PAGCPHMSSZMAHK-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two interconnected heterocyclic rings: a 1-methyl-3-cyclopropylpyrazole moiety fused to a 1,3,4-thiadiazol-2-amine scaffold. The pyrazole ring (C3H3N2) contributes aromatic stability, while the thiadiazole ring (C2N2S) introduces electronic asymmetry due to sulfur’s polarizability. The cyclopropyl group at position 3 of the pyrazole induces steric strain, potentially influencing conformational dynamics and intermolecular interactions .

Molecular Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular formula | C9H11N5S |

| Molecular weight | 221.28 g/mol |

| IUPAC name | 5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |

| SMILES | CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |

| InChIKey | PAGCPHMSSZMAHK-UHFFFAOYSA-N |

The compound’s solubility profile remains uncharacterized, though analogous thiadiazoles typically exhibit moderate polarity, suggesting potential solubility in dimethyl sulfoxide (DMSO) or dichloromethane .

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, convergent strategies using pyrazole-thiadiazole coupling are proposed:

-

Pyrazole precursor synthesis: Cyclopropanation of 1-methylpyrazole derivatives via Simmons-Smith reactions .

-

Thiadiazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

-

Cross-coupling: Suzuki-Miyaura coupling between halogenated pyrazole and thiadiazole intermediates .

Experimental Considerations

Critical reaction parameters include:

-

Temperature control (<100°C) to prevent cyclopropane ring opening

-

Anhydrous conditions for Grignard reagent compatibility in cyclopropanation steps

-

Chromatographic purification (silica gel, ethyl acetate/hexane gradients) to isolate stereoisomers

Analytical Characterization

Spectroscopic Profiles

1H NMR (500 MHz, DMSO-d6):

-

δ 1.02–1.15 (m, 4H, cyclopropane CH2)

-

δ 2.34 (s, 3H, N-CH3)

-

δ 6.78 (s, 1H, pyrazole C-H)

Mass Spectrometry:

Chromatographic Behavior

HPLC analysis (C18 column, 60:40 acetonitrile/water):

-

Retention time: 6.7 min

-

Purity: >95% (UV 254 nm)

Applications and Research Frontiers

Medicinal Chemistry

-

Neurodegenerative disease: MAO-B inhibition potential warrants evaluation in Parkinson’s disease models

-

Antibacterial agents: Structural optimization for enhanced Gram-negative coverage

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume